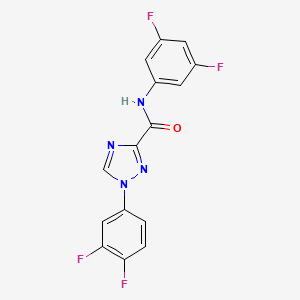![molecular formula C19H19N5O3 B15281889 5-(benzyloxy)-4-hydroxy-N-[2-(pyrimidin-2-ylamino)ethyl]pyridine-2-carboxamide](/img/structure/B15281889.png)
5-(benzyloxy)-4-hydroxy-N-[2-(pyrimidin-2-ylamino)ethyl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(benzyloxy)-4-oxo-N-[2-(2-pyrimidinylamino)ethyl]-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound that features a pyridine ring substituted with a benzyloxy group, a pyrimidinylaminoethyl side chain, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-4-oxo-N-[2-(2-pyrimidinylamino)ethyl]-1,4-dihydro-2-pyridinecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the pyridine ring.
Attachment of the Pyrimidinylaminoethyl Side Chain: This step involves the coupling of a pyrimidinylamine derivative with the pyridine ring, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(benzyloxy)-4-oxo-N-[2-(2-pyrimidinylamino)ethyl]-1,4-dihydro-2-pyridinecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 5-(benzyloxy)-4-oxo-N-[2-(2-pyrimidinylamino)ethyl]-1,4-dihydro-2-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinylaminoethyl side chain is believed to play a crucial role in binding to these targets, while the benzyloxy group may enhance the compound’s stability and bioavailability. The exact pathways and molecular interactions are still under investigation, but the compound is thought to modulate key signaling pathways involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one: Similar in structure but with a pyran ring instead of a pyridine ring.
2-(benzyloxy)-5-pyrimidinylboronic acid: Contains a pyrimidine ring and a benzyloxy group but lacks the pyridine and carboxamide functionalities.
Uniqueness
5-(benzyloxy)-4-oxo-N-[2-(2-pyrimidinylamino)ethyl]-1,4-dihydro-2-pyridinecarboxamide is unique due to its combination of a pyridine ring, a benzyloxy group, a pyrimidinylaminoethyl side chain, and a carboxamide group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable molecule for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C19H19N5O3 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
4-oxo-5-phenylmethoxy-N-[2-(pyrimidin-2-ylamino)ethyl]-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C19H19N5O3/c25-16-11-15(18(26)20-9-10-23-19-21-7-4-8-22-19)24-12-17(16)27-13-14-5-2-1-3-6-14/h1-8,11-12H,9-10,13H2,(H,20,26)(H,24,25)(H,21,22,23) |
Clave InChI |
KBJNFHQKBPOIRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CNC(=CC2=O)C(=O)NCCNC3=NC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


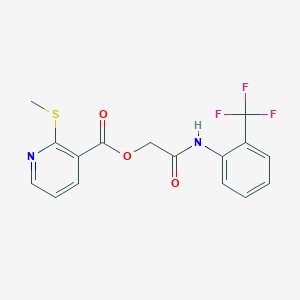
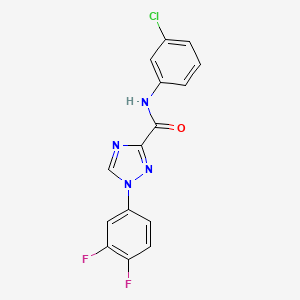
![6-(4-Chlorobenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281820.png)
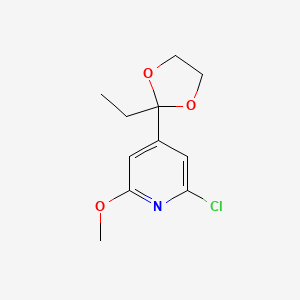
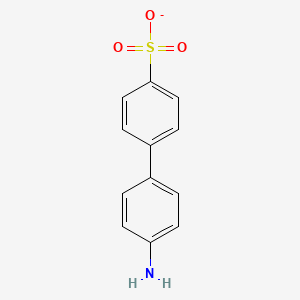
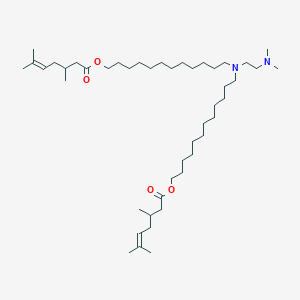
![6-methyl-4-[4-(4-phenyl-1-piperazinyl)butyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B15281844.png)
![Ethyl 1H,3H-benzo[e][1,3,4]oxathiazine-7-carboxylate 2,2-dioxide](/img/structure/B15281847.png)
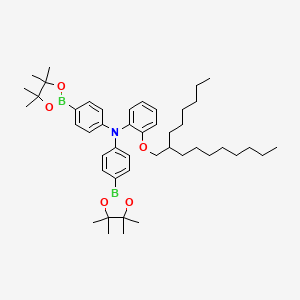
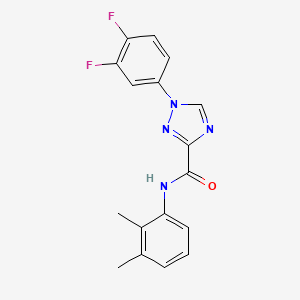
![N-{3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl}benzamide](/img/structure/B15281871.png)

![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzenesulfonamide](/img/structure/B15281890.png)
